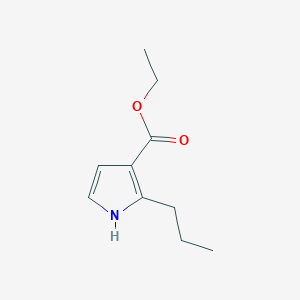

Ethyl 2-propyl-1H-pyrrole-3-carboxylate

Description

Foundational Significance of Pyrrole (B145914) Heterocycles in Organic Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that holds a significant position in the field of organic chemistry. numberanalytics.comnumberanalytics.com Its structure consists of four carbon atoms and one nitrogen atom, which contributes its lone pair of electrons to the π-system, creating a total of six π-electrons. numberanalytics.comlibretexts.org This electron configuration satisfies Hückel's rule for aromaticity (4n+2), bestowing the ring with considerable stability. numberanalytics.com First isolated from coal tar in 1834, the pyrrole nucleus is not merely a chemical curiosity but a cornerstone of biology. numberanalytics.com It forms the core structural subunit of vital natural products such as heme in hemoglobin and the chlorophylls (B1240455) responsible for photosynthesis, highlighting its crucial role in the processes of life. numberanalytics.comnih.gov

The aromatic nature of pyrrole dictates its reactivity, making it an electron-rich heterocycle that readily undergoes electrophilic substitution reactions. numberanalytics.com This reactivity, combined with its structural versatility, has made the pyrrole scaffold a key building block in the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and advanced materials like organic polymers. numberanalytics.comnumberanalytics.com Prominent drugs containing this motif include the cholesterol-lowering medication Atorvastatin and the nonsteroidal anti-inflammatory drug Tolmetin. numberanalytics.comwikipedia.org

Strategic Importance of the Pyrrole-3-carboxylate Motif in Advanced Synthesis

Within the broad family of pyrrole derivatives, the pyrrole-3-carboxylate motif is of particular strategic importance to synthetic chemists. This structural arrangement, featuring an ester group at the 3-position of the pyrrole ring, serves as a versatile and highly valuable intermediate in the construction of more complex, polyfunctionalized pyrroles. cdnsciencepub.commdpi.com The ester group can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid, amidation, or reduction, providing a chemical handle to introduce further diversity into the molecule. nih.gov

The synthesis of these motifs has been the subject of extensive research, leading to the development of numerous named reactions. cdnsciencepub.comresearchgate.net Classical methods such as the Hantzsch, Knorr, and Paal-Knorr syntheses are foundational approaches to constructing the pyrrole ring with specific substitution patterns. researchgate.netwikipedia.org The Hantzsch pyrrole synthesis, in particular, is a powerful method involving the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine to yield substituted pyrroles, often with a carboxylate group at the 3-position. wikipedia.orgresearchgate.net Modern advancements have adapted these methods to continuous flow chemistry, enabling the rapid and efficient production of libraries of pyrrole-3-carboxylic acid derivatives for drug discovery and materials science. syrris.comsyrris.com

Research Trajectories for Alkyl Pyrrole-3-carboxylates, with Emphasis on Ethyl 2-propyl-1H-pyrrole-3-carboxylate

Research into alkyl pyrrole-3-carboxylates is driven by the need to create structurally diverse building blocks for new pharmaceuticals and functional materials. researchgate.netnih.gov The specific arrangement and identity of alkyl groups on the pyrrole ring can significantly influence the molecule's biological activity and physical properties. The compound Ethyl 2-propyl-1H-pyrrole-3-carboxylate (CAS No. 27188-97-2) is a representative example of this class of molecules. chemicalbook.com

| Property | Value |

| CAS Number | 27188-97-2 |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

The synthesis of asymmetrically substituted pyrroles like ethyl 2-propyl-1H-pyrrole-3-carboxylate is a key focus of synthetic methodology. The Hantzsch synthesis provides a direct and logical route to such compounds. cdnsciencepub.comwikipedia.org By carefully selecting the starting materials, chemists can control the substitution pattern on the final pyrrole ring.

For the specific synthesis of Ethyl 2-propyl-1H-pyrrole-3-carboxylate, the Hantzsch reaction would involve the condensation of three key components as outlined below.

| Role in Synthesis | Required Reactant | Rationale for Target Compound |

| β-Ketoester | Ethyl acetoacetate | Provides the ethyl carboxylate group at the 3-position and the methyl group that becomes the C4-position. |

| α-Haloketone | 1-Bromo-2-pentanone | Provides the propyl group at the 2-position and the carbon for the C5-position. |

| Nitrogen Source | Ammonia | Forms the nitrogen heteroatom of the pyrrole ring. |

The research trajectory for such compounds involves not only refining synthetic routes to improve yield and sustainability but also exploring their utility as intermediates. nih.govsyrris.com The presence of both a nucleophilic N-H site and functional handles like the ester group allows for subsequent reactions to build more elaborate molecular architectures, making these relatively simple pyrroles valuable starting points in multi-step synthetic campaigns. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-propyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-5-9-8(6-7-11-9)10(12)13-4-2/h6-7,11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBRJZRPSCPSRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CN1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652301 | |

| Record name | Ethyl 2-propyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27188-97-2 | |

| Record name | Ethyl 2-propyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of Ethyl 2 Propyl 1h Pyrrole 3 Carboxylate Derivatives

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus of Pyrrole-3-carboxylates

The pyrrole ring is inherently electron-rich and, consequently, highly reactive towards electrophilic aromatic substitution. cdnsciencepub.comdntb.gov.uapharmaguideline.com Generally, electrophilic attack on the pyrrole ring occurs preferentially at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance, which involves three resonance structures. rsc.orgresearchgate.netonlineorganicchemistrytutor.com Attack at the C3 (β) position leads to a less stable intermediate with only two resonance structures. rsc.org

In the case of ethyl 2-propyl-1H-pyrrole-3-carboxylate, the C2 and C5 positions are activated by the nitrogen atom. However, the C2 position is already substituted with a propyl group. The C3 position is occupied by an electron-withdrawing ethyl carboxylate group, which deactivates the ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions. The C5 position remains the most favorable site for electrophilic attack due to activation from the nitrogen atom and being sterically accessible. Therefore, electrophilic substitution reactions on ethyl 2-propyl-1H-pyrrole-3-carboxylate are expected to occur predominantly at the C5 position.

Common electrophilic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. rsc.org For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is a well-established method for the functionalization of pyrroles. For pyrrole-3-carboxylates, this reaction would be expected to yield the 5-formyl derivative.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyrroles

| Pyrrole Derivative | Electrophilic Reagent | Major Product(s) | Reference(s) |

|---|---|---|---|

| 1-Methylpyrrole | Acetic anhydride | 2-Acetyl-1-methylpyrrole | General principle |

| Ethyl pyrrole-2-carboxylate | Nitrating mixture | Ethyl 4-nitro- and 5-nitropyrrole-2-carboxylate | Inferred |

| Ethyl 2-propyl-1H-pyrrole-3-carboxylate | Vilsmeier-Haack reagent | Ethyl 5-formyl-2-propyl-1H-pyrrole-3-carboxylate (predicted) | Inferred |

Nucleophilic Transformations at the Ester Functionality and Pyrrole Ring Substituents

The ethyl carboxylate group at the C3 position of ethyl 2-propyl-1H-pyrrole-3-carboxylate is susceptible to nucleophilic acyl substitution. This allows for a variety of transformations to modify this functional group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, pyrrole-3-carboxylic acid, under either acidic or basic conditions. This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid can be further functionalized. acs.orgrsc.org

Amidation: Reaction with amines can convert the ester into the corresponding amide. This reaction is often facilitated by activating the carboxylic acid (if hydrolyzed first) or by direct aminolysis of the ester, sometimes under high temperature or pressure.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to 3-(hydroxymethyl)pyrrole derivatives.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethyl group for another alkyl group.

Nucleophilic attack on the pyrrole ring itself is generally difficult due to its electron-rich nature. However, if the ring is substituted with strong electron-withdrawing groups or if a leaving group is present, nucleophilic aromatic substitution can occur, though it is less common than electrophilic substitution. The propyl group at the C2 position is generally unreactive towards nucleophiles unless activated by adjacent functional groups.

Table 2: Examples of Nucleophilic Transformations on Pyrrole-3-carboxylates

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| tert-Butyl acetoacetate, amines, 2-bromoketones | HBr (in situ) | Pyrrole-3-carboxylic acids | Hydrolysis | acs.orgrsc.orgnih.gov |

| Ethyl pyrrole-3-carboxylate | Ammonia (B1221849)/amines | Pyrrole-3-carboxamide | Amidation | General principle |

| Ethyl pyrrole-3-carboxylate | LiAlH₄ | (1H-pyrrol-3-yl)methanol | Reduction | General principle |

Cycloaddition Reactions Involving Pyrrole-3-carboxylate Systems as Dienes or Dienophiles

Due to its aromatic character, the pyrrole ring is a reluctant participant in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as a diene. rsc.org The aromatic stabilization energy would be lost in the initial cycloadduct. However, the reactivity of pyrroles in [4+2] cycloadditions can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom, which reduces the aromatic character of the ring. acs.org

Pyrrole derivatives can also function as dienophiles in Diels-Alder reactions, particularly when the double bonds are activated by electron-withdrawing substituents. In the case of ethyl 2-propyl-1H-pyrrole-3-carboxylate, the C4=C5 double bond could potentially act as a dienophile, although its reactivity would be influenced by the electronic effects of the substituents.

Furthermore, pyrroles can participate in [3+2] or 1,3-dipolar cycloaddition reactions. Azomethine ylides, for instance, can be generated from the pyrrole ring and react with dipolarophiles to form fused heterocyclic systems. rsc.orgnih.gov The specific reactivity of ethyl 2-propyl-1H-pyrrole-3-carboxylate in such reactions would depend on the reaction conditions and the nature of the reacting partner.

Table 3: Cycloaddition Reactivity of Pyrrole Derivatives

| Pyrrole System | Reacting Partner | Reaction Type | Product Type | Reference(s) |

|---|---|---|---|---|

| N-Acylpyrroles | Acetylenedicarboxylates | [4+2] Cycloaddition | Dihydroindole derivatives | rsc.org |

| Pyrrole | Ethyl nitrosoacrylate | hetero-Diels-Alder | Oxazine derivatives | nih.gov |

| Isatin-derived azomethine ylides | Dipolarophiles | 1,3-Dipolar Cycloaddition | Spirooxindoles | rsc.orgnih.gov |

Metal-Catalyzed Cross-Coupling and Cyclization Reactions of Pyrrole-3-carboxylates

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrrole derivatives. To participate in these reactions, the pyrrole ring typically needs to be functionalized with a halide or a triflate group. For ethyl 2-propyl-1H-pyrrole-3-carboxylate, halogenation would likely occur at the C5 position, providing a substrate for cross-coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide with a boronic acid or ester in the presence of a palladium catalyst. A 5-halo-substituted ethyl 2-propyl-1H-pyrrole-3-carboxylate could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C5 position. acs.orgrsc.org

Heck-Mizoroki Reaction: This reaction couples a halide with an alkene. A 5-halo-pyrrole derivative could react with alkenes to form 5-alkenylpyrroles. pharmaguideline.comrsc.orgiust.ac.ir

Sonogashira Coupling: This involves the coupling of a halide with a terminal alkyne, catalyzed by palladium and copper. This would allow for the introduction of an alkynyl group at the C5 position of the pyrrole ring. nih.gov

Metal-catalyzed cyclization reactions are also important for the synthesis of fused heterocyclic systems containing a pyrrole ring. For example, intramolecular Heck reactions of appropriately substituted pyrroles can lead to the formation of new rings. rsc.org

Table 4: Metal-Catalyzed Cross-Coupling Reactions on Pyrrole Scaffolds

| Pyrrole Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(Pyrrol-2-yl)indazole | rsc.org |

| C2-tethered pyrroles | (intramolecular) | Pd(dba)₂, PPh₃ | Spiropyrrolidine-2-oxindoles | cdnsciencepub.com |

| Aryl or vinyl halides | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst | Aryl/vinyl-substituted alkynes | nih.gov |

Investigation of Substituent Effects on the Reactivity Profile of Ethyl Pyrrole-3-carboxylates

Steric Effects: The propyl group at the C2 position provides steric hindrance, which can influence the regioselectivity of reactions. For instance, in electrophilic substitution, while the C5 position is electronically favored, the steric bulk of the C2-propyl group might further disfavor attack at the adjacent C4 position. Similarly, the approach of reagents to the C2 and C3 positions will be sterically hindered.

Quantum-chemical calculations have been used to quantify the effects of substituents on the electronic properties of five-membered N-heterocycles. rsc.orgrsc.org These studies show that the position of the substituent relative to the heteroatom and other substituents has a profound impact on electron density distribution and aromaticity, which in turn dictates the reactivity profile. rsc.org

Table 5: Qualitative Substituent Effects on the Reactivity of the Pyrrole Ring in Ethyl 2-propyl-1H-pyrrole-3-carboxylate

| Substituent | Position | Electronic Effect | Effect on Electrophilic Substitution | Steric Effect |

|---|---|---|---|---|

| Propyl | C2 | Electron-donating (inductive) | Activating | Hinders attack at C2 and C3 |

| Ethyl carboxylate | C3 | Electron-withdrawing (inductive & resonance) | Deactivating | Hinders attack at C3 and C4 |

| -NH- | Ring | Electron-donating (resonance) | Strongly Activating (directs ortho/para) | Minimal |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Propyl 1h Pyrrole 3 Carboxylate

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Data regarding the electronic transitions (π → π* and n → π*) of Ethyl 2-propyl-1H-pyrrole-3-carboxylate, including its maximum absorption wavelengths (λmax) and molar absorptivity, are unavailable. Similarly, no information on its potential fluorescence properties, such as excitation and emission spectra, has been reported.

To conduct a scientifically accurate and thorough analysis as per the user's instructions, access to experimentally derived spectroscopic data for the specific compound is essential. As this information is not present in the searched scientific domain, the generation of the requested article with detailed research findings and data tables is not possible.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the calculation of the molecular formula.

In a hypothetical HRMS analysis of Ethyl 2-propyl-1H-pyrrole-3-carboxylate, the expected data would confirm its molecular formula, C10H15NO2. The table below illustrates the kind of data that would be generated.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C10H15NO2 |

| Calculated Monoisotopic Mass | 181.1103 u |

| Observed m/z | [Data not available] |

| Mass Accuracy (ppm) | [Data not available] |

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecular ion could be elucidated. This would involve the controlled collision of the parent ion with an inert gas, leading to characteristic fragment ions. Analysis of these fragments would provide valuable structural information, confirming the connectivity of the propyl and ethyl carboxylate groups to the pyrrole (B145914) ring. Common fragmentation patterns would likely involve the loss of the ethoxy group from the ester, cleavage of the propyl chain, and fragmentation of the pyrrole ring itself.

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structural Determination

Single-Crystal X-Ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of Ethyl 2-propyl-1H-pyrrole-3-carboxylate would be required.

If a crystal structure were determined, it would provide a wealth of information, including bond lengths, bond angles, and torsion angles, unequivocally confirming the compound's constitution and conformation in the solid state. The analysis would also reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding involving the pyrrole N-H group.

The crystallographic data obtained would be presented in a standardized format, as shown in the hypothetical table below.

Table 2: Hypothetical Single-Crystal X-Ray Diffraction Data

| Parameter | Expected Information |

|---|---|

| Crystal System | [Data not available] |

| Space Group | [Data not available] |

| Unit Cell Dimensions (a, b, c, α, β, γ) | [Data not available] |

| Volume (V) | [Data not available] |

| Molecules per Unit Cell (Z) | [Data not available] |

| Calculated Density | [Data not available] |

| Final R-factor | [Data not available] |

Computational Chemistry and Theoretical Insights into Ethyl 2 Propyl 1h Pyrrole 3 Carboxylate Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy in describing electron correlation. researchgate.netnih.gov Ab Initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy by systematically improving upon the Hartree-Fock approximation, albeit at a greater computational expense. researchgate.net These methods are applied to calculate a wide array of molecular properties that govern the behavior of Ethyl 2-propyl-1H-pyrrole-3-carboxylate.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Ethyl 2-propyl-1H-pyrrole-3-carboxylate, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). ucsb.edupku.edu.cn The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net

For Ethyl 2-propyl-1H-pyrrole-3-carboxylate, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, making it the primary site for electrophilic attack. The LUMO, conversely, would likely have significant contributions from the electron-withdrawing ethyl carboxylate group, particularly the carbonyl carbon, making it susceptible to nucleophilic attack. The specific energies and localizations of these orbitals can be precisely calculated using DFT.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Pyrrole-3-carboxylate System Calculated using DFT at the B3LYP/6-31G(d) level of theory. Values are hypothetical and for illustrative purposes.

| Property | Value (eV) | Description |

| HOMO Energy | -6.25 | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -0.85 | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.40 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding.

In Ethyl 2-propyl-1H-pyrrole-3-carboxylate, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pair into the pyrrole ring's π-system and the interaction between the pyrrole ring and the ethyl carboxylate substituent. The analysis calculates the second-order perturbation energy, E(2), which measures the stabilization energy resulting from charge transfer between a filled (donor) NBO and an empty (acceptor) NBO. uba.ar For example, a significant E(2) value for the interaction between the nitrogen lone pair (donor) and a π* antibonding orbital of a C=C bond in the ring (acceptor) would confirm strong π-delocalization and contribute to the ring's aromaticity.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color scale to indicate regions of different electrostatic potential. wolfram.com Red or yellow areas represent negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue areas denote positive potential (electron-poor), indicating likely sites for nucleophilic attack. researchgate.netresearchgate.net Green regions are neutral.

For Ethyl 2-propyl-1H-pyrrole-3-carboxylate, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Localized on the oxygen atoms of the carboxylate group, making them the most likely sites for protonation or interaction with electrophiles. nih.gov The region around the pyrrole ring's π-cloud would also exhibit negative potential, though less intense than the carbonyl oxygen.

Positive Potential (Blue): Concentrated around the hydrogen atom attached to the pyrrole nitrogen (N-H), making it a potential hydrogen bond donor. The hydrogen atoms of the alkyl groups would also show a slight positive potential.

This visual representation provides an intuitive guide to the molecule's reactive sites. uni-muenchen.de

Elucidation of Reaction Mechanisms and Energy Landscapes through Computational Modeling

Computational modeling is instrumental in mapping the entire energy landscape of a chemical reaction, providing a detailed understanding of the mechanism. By calculating the energies of reactants, products, intermediates, and transition states, a reaction profile can be constructed that explains reaction feasibility, rates, and selectivity. researchgate.netnih.gov

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway. researchgate.net Locating and characterizing the TS is crucial for understanding a reaction's kinetics. Computationally, a TS is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is the energy difference between the reactants and the transition state. nih.gov A lower activation energy corresponds to a faster reaction rate. For a potential reaction involving Ethyl 2-propyl-1H-pyrrole-3-carboxylate, such as electrophilic substitution on the pyrrole ring, computational methods can be used to model the approach of an electrophile. The structures of the intermediate (e.g., a sigma complex) and the transition states leading to its formation and deprotonation can be optimized. DFT calculations have been successfully used to predict the regioselectivity in reactions of pyrroles by comparing the activation energies for attack at different positions. frontiersin.org For instance, in the reaction of a nitrosoalkene with pyrrole, DFT calculations showed that the energy barrier for attack at one carbon was significantly lower than at another, correctly predicting the experimentally observed product. frontiersin.org

Table 2: Hypothetical Activation Energies for Electrophilic Substitution on a Pyrrole Ring Based on DFT calculations for analogous systems. Values are for illustrative purposes.

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Outcome |

| Attack at C5 | 15.2 | 15.2 | Kinetically favored pathway. |

| Attack at C4 | 21.5 | 21.5 | Kinetically disfavored pathway. |

By calculating these parameters, computational chemistry offers profound insights into the dynamic behavior of Ethyl 2-propyl-1H-pyrrole-3-carboxylate, complementing and guiding experimental investigations.

Reaction Coordinate Analysis and Reaction Pathway Mapping

While specific reaction coordinate analyses for the synthesis of ethyl 2-propyl-1H-pyrrole-3-carboxylate are not extensively documented, the reaction pathways can be mapped by examining well-established pyrrole synthesis mechanisms for analogous compounds, such as the Paal-Knorr and Hantzsch syntheses. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intermediates, transition states, and energy profiles of these reactions. researchgate.net

A representative energy profile for a Paal-Knorr type synthesis is outlined below, showing the relative free energies of key stages.

| Reaction Stage | Intermediate/Transition State | Representative Relative Free Energy (kcal/mol) |

| 1. Reactants | 1,4-dicarbonyl + Amine | 0 |

| 2. Hemiaminal Formation | Hemiaminal Intermediate | -5 to -10 |

| 3. Cyclization (Rate-Limiting) | Cyclization Transition State | +15 to +25 |

| 4. Dehydration | Dihydroxy Dihydropyrrole | -15 to -20 |

| 5. Product Formation | Pyrrole + 2 H₂O | -16 to -25 |

Hantzsch Synthesis Pathway: The Hantzsch synthesis provides another versatile route, reacting a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.orgpharmaguideline.com The established mechanism involves several key steps:

Formation of an enamine intermediate from the β-ketoester and the amine. wikipedia.org

Nucleophilic attack of the enamine on the α-haloketone. wikipedia.orgquimicaorganica.org

Loss of water to form an imine intermediate. wikipedia.org

Intramolecular cyclization to form the five-membered ring. wikipedia.org

Final elimination and rearrangement to yield the substituted pyrrole. wikipedia.org

Computational studies of these pathways help map the potential energy surface, identifying the most energetically favorable route and the structures of transition states, which are critical for understanding reaction kinetics and optimizing conditions.

Theoretical Studies on the Impact of Substituents on Electronic and Optical Properties

Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding how substituents like the 2-propyl and 3-carboxylate groups affect the electronic and optical characteristics of the pyrrole ring. dntb.gov.uaresearchgate.net These properties are largely governed by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rdd.edu.iq

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. youtube.com A smaller gap generally indicates higher reactivity and is associated with a red-shift (bathochromic shift) in the maximum absorption wavelength (λmax) in the UV-visible spectrum. dntb.gov.uamdpi.com

For ethyl 2-propyl-1H-pyrrole-3-carboxylate, the substituents play distinct electronic roles:

2-Propyl group: As an alkyl group, it acts as a weak electron-donating group (EDG) through an inductive effect.

3-Ethyl carboxylate group (-COOEt): This is a strong electron-withdrawing group (EWG) due to the carbonyl and resonance effects.

This "push-pull" configuration, with an EDG at the 2-position and an EWG at the 3-position, influences the electron density distribution across the pyrrole ring. DFT calculations on similar pyrrole derivatives show that EDGs tend to raise the HOMO energy level, while EWGs lower the LUMO energy level. researchgate.netmdpi.com Both effects contribute to a reduction in the HOMO-LUMO gap.

The following table, based on data from theoretical studies on analogous pyrrole systems, illustrates the general effect of substituents at the 2-position on the electronic properties, assuming a carboxylate group is present at the 3-position.

| 2-Position Substituent (R) | Substituent Nature | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated ΔE (eV) | Expected λmax Shift |

| -H (Reference) | Neutral | -5.8 | -1.2 | 4.6 | - |

| -CH₃ (Methyl) | Weak EDG | -5.6 | -1.3 | 4.3 | Minor Red Shift |

| -C₃H₇ (Propyl) | Weak EDG | -5.5 | -1.3 | 4.2 | Red Shift |

| -NH₂ (Amino) | Strong EDG | -5.1 | -1.4 | 3.7 | Significant Red Shift |

| -NO₂ (Nitro) | Strong EWG | -6.5 | -2.5 | 4.0 | Red Shift |

Note: The values presented are representative estimates derived from computational studies on substituted pyrroles and serve for comparative purposes. researchgate.netrdd.edu.iqacs.org

These theoretical calculations demonstrate that modifying substituents is a key strategy for tuning the electronic and optical properties of pyrrole-3-carboxylates for specific applications, such as in organic electronics or as precursors for functional dyes. dntb.gov.uaresearchgate.net

Machine Learning Applications in Predicting Pyrrole-3-carboxylate Chemical Features

In recent years, machine learning (ML) has emerged as a powerful tool in chemical research, enabling the rapid prediction of molecular properties and reaction outcomes, thereby accelerating the discovery process. mit.edu For pyrrole-3-carboxylate systems, ML models are being applied to predict a range of chemical features, from reaction yields to biological activities.

Predicting Reaction Yields: A significant challenge in synthetic chemistry is the a priori prediction of reaction yields. ML models, particularly those based on Random Forest (RF) algorithms and Graph Convolutional Neural Networks (GCNNs), have shown considerable success in this area. researchgate.netnih.gov For instance, a random forest model trained on over 1,200 condensation reactions of pyrroles and aldehydes achieved a mean absolute error (MAE) of 9.6% and a coefficient of determination (R²) of 0.63. researchgate.net

These models typically use molecular representations as input, such as:

Molecular Fingerprints: These are bit strings that encode structural features of a molecule (e.g., Extended-Connectivity Fingerprints, ECFP). researchgate.net

Graph-Based Representations: Molecules are treated as graphs, where atoms are nodes and bonds are edges. GCNNs can learn features directly from this graph structure, capturing nuanced topological and chemical information. nih.govchemicbook.com

Predicting Physicochemical and Biological Properties: Beyond reaction outcomes, ML is used to predict fundamental properties. Quantitative Structure-Activity Relationship (QSAR) models often employ algorithms like Support Vector Machines (SVM) and Deep Neural Networks (DNN) to correlate molecular descriptors with properties like solubility, toxicity, or binding affinity to a biological target. mdpi.com For pyrrole derivatives, these predictions can guide the design of new compounds with desired characteristics.

The performance of various ML models in predicting chemical features relevant to pyrrole chemistry is summarized below.

| Model Type | Application | Input Features | Performance Metric | Reported Value |

| Random Forest | Pyrrole Reaction Yield Prediction | Molecular Fingerprints (ECFP) | R² | 0.63 |

| Random Forest | Pyrrole Reaction Yield Prediction | Molecular Fingerprints (ECFP) | MAE | 9.6% |

| Graph Neural Network (GNN) | General Reaction Yield Prediction | Molecular Graphs, Chemical Features | R² | 0.85 - 0.92 |

| Deep Neural Network (DNN) | Anti-cancer Activity (QSAR) | Molecular Descriptors | Accuracy | High |

| Support Vector Machine (SVM) | Structure-Activity Relationship (SAR) | Molecular Descriptors | High Predictive Power | - |

Data compiled from various studies on chemical reaction prediction and QSAR modeling. researchgate.netmdpi.comresearchgate.net

The integration of ML into computational chemistry provides a high-throughput alternative to costly and time-consuming experimental work or complex quantum mechanical calculations. As datasets from electronic lab notebooks and high-throughput screening become more available, the accuracy and predictive power of these models for specific compound classes like pyrrole-3-carboxylates are expected to improve significantly. researchgate.netnih.gov

Strategic Applications of Ethyl 2 Propyl 1h Pyrrole 3 Carboxylate As a Chemical Synthon

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The pyrrole (B145914) scaffold is a fundamental component of many biologically active natural products and complex organic molecules. alliedacademies.org Ethyl 2-propyl-1H-pyrrole-3-carboxylate, as a substituted pyrrole, serves as a crucial intermediate in the construction of more intricate molecular architectures. The reactivity of the pyrrole ring, coupled with the synthetic handles provided by the ester and alkyl substituents, allows for its incorporation into larger, multi-functionalized systems.

The synthesis of pyrrole derivatives is a significant area of research due to their prevalence in pharmaceuticals and natural products. syrris.com Various methods exist for the synthesis of substituted pyrroles, such as the Hantzsch, Paal-Knorr, and Knorr syntheses, as well as cycloaddition and transition-metal-catalyzed cyclization reactions. syrris.com These methods can be adapted to produce a wide array of pyrrole structures, including 2-alkyl-1H-pyrrole-3-carboxylates.

The functional groups on Ethyl 2-propyl-1H-pyrrole-3-carboxylate offer multiple points for chemical modification:

The N-H group of the pyrrole ring can be alkylated or acylated to introduce further diversity.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. researchgate.net

The aromatic pyrrole ring can undergo electrophilic substitution reactions, although the regioselectivity is influenced by the existing substituents.

The propyl group can potentially be functionalized, though this is generally less common than reactions involving the other functional groups.

The utility of similar pyrrole carboxylates as intermediates is well-documented. For instance, various substituted pyrrole-2-carboxylates and pyrrole-3-carboxylates are key building blocks in the synthesis of pharmaceutically active compounds. researchgate.netmdpi.comrsc.org

| Intermediate Class | Target Molecule Class | Significance |

| Pyrrole-3-carboxylic acid derivatives | CB1 inverse agonists | Potential therapeutics for metabolic disorders |

| 2,4-disubstituted pyrrole-3-carboxylates | Sunitinib (antitumor agent) | Cancer therapy |

| Halogen-doped pyrrole-2-carboxylates | GyrB inhibitors | Potential novel antituberculosis agents |

Development of Pyrrole-Containing Scaffolds for Chemical Probe Generation

Chemical probes are small molecules used to study and manipulate biological systems. The development of novel chemical probes often relies on the synthesis of compound libraries with diverse structures. The Ethyl 2-propyl-1H-pyrrole-3-carboxylate scaffold is well-suited for the generation of such libraries. Its core structure can be systematically modified to explore the structure-activity relationships (SAR) of new bioactive compounds.

The process of generating a chemical probe library from this synthon could involve:

Diversification at the N-1 position: A variety of substituents can be introduced on the pyrrole nitrogen.

Amide formation: The ethyl ester can be converted to a library of amides by reacting the corresponding carboxylic acid with a diverse set of amines.

Modification of the pyrrole ring: Further substitutions can be introduced on the pyrrole ring, if desired, to fine-tune the electronic and steric properties of the molecule.

This modular approach allows for the rapid generation of a large number of distinct compounds, which can then be screened for biological activity. The pyrrole ring itself is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in known drugs and bioactive molecules. alliedacademies.org

Contribution to the Synthesis of Advanced Materials Precursors

Pyrrole and its derivatives are the fundamental building blocks for polypyrroles, a class of conducting polymers. mdpi.com These materials have a wide range of applications in electronics, sensors, and energy storage devices. imp.kiev.ua The properties of polypyrroles can be tailored by modifying the structure of the pyrrole monomer.

Ethyl 2-propyl-1H-pyrrole-3-carboxylate has the potential to be used as a monomer in the synthesis of functionalized polypyrroles. The polymerization can be achieved through chemical or electrochemical oxidation. mdpi.com The resulting polymer would have a unique set of properties due to the presence of the propyl and ethyl carboxylate substituents.

The propyl group would increase the solubility and processability of the polymer by introducing steric hindrance and increasing the distance between polymer chains.

The ethyl carboxylate group could be used to further functionalize the polymer after polymerization or could influence the electronic properties of the polymer backbone.

The synthesis of conductive polymers from substituted pyrroles is an active area of research, with the aim of developing materials with improved stability, conductivity, and processability. google.com

Table 2: Potential Properties of Polymers Derived from Substituted Pyrroles

| Monomer Substituent | Potential Effect on Polymer Properties |

| Alkyl groups | Increased solubility, improved processability, modified conductivity |

| Carboxylate groups | Post-polymerization functionalization, altered electronic properties |

| Formyl groups | Potential for cross-linking, altered morphology |

Application in the Development of Agrochemical and Industrial Chemicals

The pyrrole moiety is present in a number of commercially successful agrochemicals, including fungicides and insecticides. nih.govresearchgate.net This suggests that the pyrrole scaffold possesses inherent biological activity that can be harnessed for agricultural applications. Ethyl 2-propyl-1H-pyrrole-3-carboxylate can serve as a starting point for the synthesis of new agrochemical candidates.

The development of new pesticides and herbicides often involves the synthesis and screening of large libraries of compounds. The same synthetic strategies used for generating chemical probes can be applied to the development of new agrochemicals. By modifying the structure of Ethyl 2-propyl-1H-pyrrole-3-carboxylate, it may be possible to identify new compounds with potent and selective activity against agricultural pests and diseases. For example, pyrrole carboxamides are a class of fungicides that inhibit Complex II in the mitochondrial respiratory chain. researchgate.net

In addition to agrochemicals, pyrrole derivatives are used in a variety of industrial applications, including as intermediates in the synthesis of dyes, photographic chemicals, and perfumes. alliedacademies.org The specific properties of Ethyl 2-propyl-1H-pyrrole-3-carboxylate may make it a useful intermediate in these or other industrial processes.

Q & A

Q. What are the common synthetic routes for Ethyl 2-propyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

Ethyl 2-propyl-1H-pyrrole-3-carboxylate is synthesized via cyclocondensation of β-keto esters with amines, followed by functionalization. A typical method involves reacting ethyl acetoacetate derivatives with propylamine under acidic or catalytic conditions to form the pyrrole ring . Optimization includes:

- Temperature control : Higher yields (>40%) are achieved at 80–100°C, avoiding side reactions like ester hydrolysis.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or iodine improve cyclization efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .

Q. How is Ethyl 2-propyl-1H-pyrrole-3-carboxylate characterized structurally and spectroscopically?

Key characterization methods:

- NMR spectroscopy : NMR reveals proton environments (e.g., pyrrole ring protons at δ 6.2–6.5 ppm, ester CH₃ at δ 1.3 ppm). NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying bond angles and packing interactions. For example, C–H···O interactions stabilize the lattice in related pyrrole esters .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1 for C₁₁H₁₇NO₂⁺) .

Q. What are the key chemical reactivities of Ethyl 2-propyl-1H-pyrrole-3-carboxylate in organic synthesis?

The compound undergoes:

- Electrophilic substitution : The pyrrole ring reacts at the α-position with nitrating or acylating agents.

- Ester hydrolysis : Acidic/alkaline conditions yield 2-propyl-1H-pyrrole-3-carboxylic acid, a precursor for amide derivatives .

- Functional group interconversion : The ester group can be reduced (LiAlH₄) to alcohols or transesterified with alcohols under acid catalysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of Ethyl 2-propyl-1H-pyrrole-3-carboxylate?

Density Functional Theory (DFT) calculates:

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic reactivity at the pyrrole ring.

- Electrostatic potential maps : Highlight electron-rich regions (e.g., pyrrole nitrogen) prone to electrophilic attack .

- Global reactivity indices : Electrophilicity index (ω ≈ 1.8 eV) aligns with experimental nitration rates. Validate predictions via Hammett correlations or kinetic studies .

Q. How are crystallographic data discrepancies resolved for pyrrole carboxylate derivatives?

Common issues and solutions:

- Twinned crystals : Use SHELXD for structure solution and TWINLAW for matrix refinement .

- Disorder in alkyl chains : Apply restraints (e.g., SIMU in SHELXL) to model propyl groups .

- Weak diffraction : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves phase determination for low-symmetry crystals .

Q. What strategies optimize the yield of Ethyl 2-propyl-1H-pyrrole-3-carboxylate in multi-step syntheses?

Apply Design of Experiments (DoE):

- Factor screening : Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design.

- Response surface methodology : Maximize yield (e.g., from 35% to 55%) by optimizing solvent ratio (toluene/ethanol 3:1) and reaction time (8–12 hr) .

- Scale-up considerations : Maintain heat transfer efficiency using flow reactors for exothermic steps .

Q. How do substituent effects (e.g., propyl vs. phenyl) alter the biological activity of pyrrole carboxylates?

Comparative studies show:

- Lipophilicity : Propyl groups (logP ≈ 2.1) enhance blood-brain barrier penetration vs. phenyl derivatives (logP ≈ 3.5) .

- Bioactivity : 2-Propyl derivatives exhibit moderate antimicrobial activity (MIC = 32 µg/mL vs. S. aureus), while phenyl analogs show stronger anticancer effects (IC₅₀ = 8 µM in HeLa) .

- SAR analysis : Use CoMFA or molecular docking to correlate substituent size/charge with target binding .

Data Contradiction Analysis

Q. How to address conflicting NMR data for pyrrole carboxylates in different solvents?

Example: Proton shifts for the pyrrole ring vary in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding.

- Cross-validate : Compare with solid-state NMR or X-ray structures.

- Solvent correction : Apply reference tables (e.g., δ DMSO-d₆ = δ CDCl₃ + 0.5–1.0 ppm for NH protons) .

Q. Why do synthetic yields vary significantly across literature reports?

Potential causes:

- Impurity in starting materials : Use HPLC-grade reagents and monitor via TLC.

- Oxygen sensitivity : Conduct reactions under N₂ to prevent pyrrole oxidation .

- Catalyst deactivation : Pre-dry solvents (molecular sieves) to preserve Lewis acid activity .

Methodological Tables

Table 1. Key Synthetic Parameters for Ethyl 2-propyl-1H-pyrrole-3-carboxylate

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes cyclization |

| Catalyst (ZnCl₂) | 10 mol% | Reduces side products |

| Reaction Time | 8–12 hr | Balances conversion vs. degradation |

Table 2. Comparison of Reactivity Indices (DFT) for Pyrrole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Electrophilicity (ω, eV) |

|---|---|---|---|

| Ethyl 2-propyl-3-carboxylate | -6.2 | -1.7 | 1.8 |

| Ethyl 2-phenyl-3-carboxylate | -5.9 | -1.5 | 2.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.